molecular formula C14H26O4 B14640146 Dimethyl 2-octylbutanedioate CAS No. 56425-00-4

Dimethyl 2-octylbutanedioate

Cat. No.: B14640146
CAS No.: 56425-00-4
M. Wt: 258.35 g/mol
InChI Key: CCOPEMWZRCNTPI-UHFFFAOYSA-N
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Description

Dimethyl 2-octylbutanedioate is a diester derivative of butanedioic acid (succinic acid) with a methyl ester group at both carboxyl termini and a linear octyl chain substituent at the C2 position. Its molecular formula is C₁₄H₂₆O₄, with a molecular weight of 258.36 g/mol. The compound’s long aliphatic chain (octyl group) likely confers distinct hydrophobicity, influencing solubility, reactivity, and utility in industrial and biochemical contexts. It may serve as a precursor in polymer synthesis, a surfactant, or a plasticizer, leveraging its ester functionality and alkyl chain for tailored interactions .

Properties

CAS No.

56425-00-4

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dimethyl 2-octylbutanedioate

InChI

InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-12(14(16)18-3)11-13(15)17-2/h12H,4-11H2,1-3H3

InChI Key

CCOPEMWZRCNTPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-octylbutanedioate can be synthesized through the esterification of 2-octylbutanedioic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-octylbutanedioic acid+methanolH2SO4Dimethyl 2-octylbutanedioate+water\text{2-octylbutanedioic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-octylbutanedioic acid+methanolH2​SO4​​Dimethyl 2-octylbutanedioate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester groups undergo nucleophilic acyl substitution:

  • Acid/Base Hydrolysis : Hydrolysis in aqueous HCl or NaOH yields 2-octylsuccinic acid. Reaction rates depend on the steric hindrance from the octyl chain.

  • Transesterification : Methanol can be replaced with longer-chain alcohols (e.g., ethanol) under acid catalysis, though the octyl group slows kinetics compared to unsubstituted succinates .

Reduction and Hydrogenation

Catalytic hydrogenation selectively reduces ester groups:

  • Pd/C-mediated hydrogenation at 120–160°C and 2–3 MPa converts the ester to 2-octyl-1,4-butanediol with >99.8% selectivity .

  • Partial reduction using LiAlH₄ yields intermediate alcohols, though over-reduction to alkanes is possible with excess reagent.

Condensation Reactions

The α-hydrogens adjacent to the ester carbonyl enable enolate formation:

  • Claisen Condensation : Under basic conditions (e.g., NaOMe), the ester undergoes self-condensation to form β-keto esters, though the octyl group may sterically hinder dimerization .

  • Cross-Aldol Reactions : With aromatic aldehydes (e.g., benzaldehyde), Michael adducts form, producing substituted tetrahydronaphthalene derivatives in the presence of Lewis acids like TaCl₅ .

Table 2: Condensation Reaction Outcomes

SubstrateConditionsProductYieldReference
BenzaldehydeTaCl₅, 1,2-dichloroethaneTetralin-fused diester72–85%
N-TosyliminesPyridine, DMSO1-Azadienes65–78%

Oxidation and Functional Group Interconversion

  • DMSO-mediated Oxidation : Converts α-CH₂ groups to ketones, forming dimethyl 2-octyl-3-oxobutanedioate. This pathway is less efficient than for unhindered esters due to steric effects .

  • Epoxidation : Peracid-mediated oxidation of double bonds (if present in side chains) generates epoxides, though the octyl chain’s saturation state dictates feasibility.

Scientific Research Applications

Dimethyl 2-octylbutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 2-octylbutanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Dimethyl 2-Acetyloctanedioate

  • Substituent : Acetyl group on an octanedioate backbone.
  • Molecular Formula : C₁₂H₂₀O₆.
  • Key Properties: The extended carbon chain (octanedioate) enhances steric bulk, reducing reactivity in nucleophilic substitutions compared to shorter-chain analogs. Its acetyl group allows participation in keto-enol tautomerism, enabling use as a reactive intermediate in organic synthesis .
  • Applications : Intermediate in multi-step syntheses of pharmaceuticals and agrochemicals.

Dimethyl 2-Oxo-3-Phenylbutanedioate

  • Substituent : Phenyl group at C3 and oxo group at C2.
  • Molecular Formula : C₁₁H₁₂O₄.
  • Key Properties : The aromatic phenyl group increases stability via resonance effects, while the oxo group enhances electrophilicity. This compound exhibits unique interactions with enzymes and receptors, making it valuable in biochemical studies .
  • Applications : Probe for enzyme inhibition studies; precursor for chiral molecule synthesis.

Methyl 2-Benzyl-3-Oxobutanoate

  • Substituent : Benzyl group at C2.
  • Molecular Formula : C₁₂H₁₄O₃.
  • Key Properties: The benzyl group introduces aromaticity and steric hindrance, slowing ester hydrolysis compared to aliphatic analogs. The oxo group at C3 facilitates enolate formation, useful in Claisen condensations .
  • Applications : Building block for β-keto ester derivatives in drug synthesis.

Physical and Chemical Properties

The octyl chain in this compound imparts significant hydrophobicity, reducing water solubility compared to analogs with shorter alkyl or polar substituents. For example:

  • This compound : Predicted logP ≈ 3.5 (estimated), favoring lipid-rich environments.
  • Dimethyl 2-oxo-3-phenylbutanedioate : LogP ≈ 1.8 (calculated), with moderate solubility in polar solvents due to the oxo and phenyl groups .
  • Dimethyl malonate : LogP ≈ 0.5, highly hydrophilic due to minimal substituents .

Data Table: Comparative Analysis of Substituted Butanedioate Esters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound 2-octyl C₁₄H₂₆O₄ 258.36 High hydrophobicity, slow hydrolysis Plasticizers, surfactants
Dimethyl 2-acetyloctanedioate 2-acetyl (C8 chain) C₁₂H₂₀O₆ 260.28 Steric bulk, keto-enol reactivity Organic synthesis intermediate
Dimethyl 2-oxo-3-phenylbutanedioate 2-oxo, 3-phenyl C₁₁H₁₂O₄ 220.21 Aromatic stability, enzyme interaction Biochemical probes
Dimethyl malonate Unsubstituted C₅H₈O₄ 132.11 High reactivity, hydrophilic General organic synthesis
Dimethyl 2-(bromomethyl)but-2-enedioate 2-bromomethyl C₇H₉BrO₄ 237.05 Electrophilic bromine site Polymer crosslinking agent

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